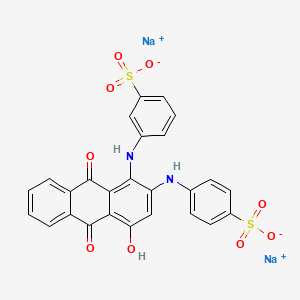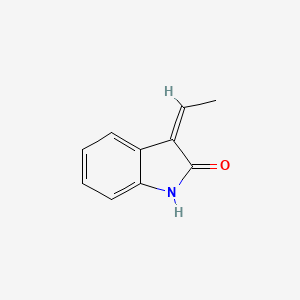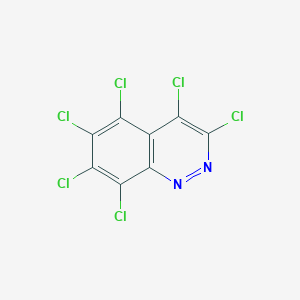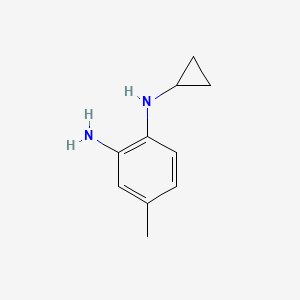
1-N-cyclopropyl-4-methylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-cyclopropyl-4-methylbenzene-1,2-diamine is an organic compound with the molecular formula C10H14N2. It is a derivative of benzene, featuring a cyclopropyl group and a methyl group attached to the benzene ring, along with two amine groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-N-cyclopropyl-4-methylbenzene-1,2-diamine can be synthesized through several synthetic routes. One common method involves the cyclopropylation of 4-methylbenzene-1,2-diamine. This process typically requires the use of cyclopropyl halides and a base, such as sodium hydride, under anhydrous conditions to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-N-cyclopropyl-4-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-N-cyclopropyl-4-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-N-cyclopropyl-4-methylbenzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. The amine groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the cyclopropyl and methyl groups may influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
N-methylbenzene-1,2-diamine: This compound is similar in structure but lacks the cyclopropyl group.
4-methyl-1,2-benzenediamine: Similar to 1-N-cyclopropyl-4-methylbenzene-1,2-diamine but without the cyclopropyl group.
1,2-diaminobenzene: A simpler structure with only the amine groups attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and methyl groups, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-N-cyclopropyl-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H14N2/c1-7-2-5-10(9(11)6-7)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3 |
Clave InChI |
QGDWUJVUOISPQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


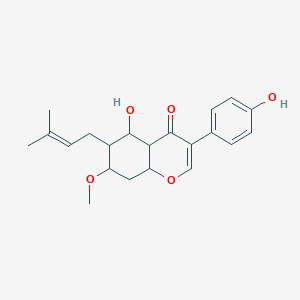
![2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline](/img/structure/B12338439.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B12338466.png)

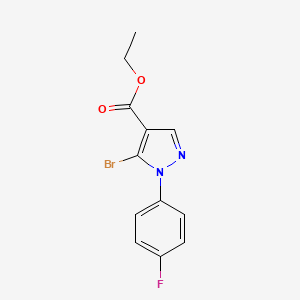
![Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338481.png)
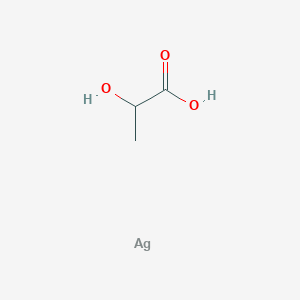
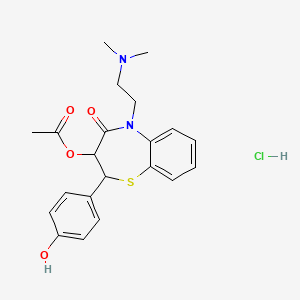
![2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12338492.png)
![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)
